3-(2-Chlorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran
Description
Properties
CAS No. |
922140-93-0 |
|---|---|
Molecular Formula |
C17H15ClO3 |
Molecular Weight |
302.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran |
InChI |
InChI=1S/C17H15ClO3/c1-10-16(12-6-4-5-7-13(12)18)17-14(20-3)8-11(19-2)9-15(17)21-10/h4-9H,1-3H3 |
InChI Key |
PGGUTTASSDAYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-4,6-dimethoxy-2-methylbenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chlorophenylacetic acid with 4,6-dimethoxy-2-methylphenol in the presence of a dehydrating agent can lead to the formation of the desired benzofuran compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-(2-Chlorophenyl)-4,6-dimethoxy-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the methoxy groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chlorophenyl)-4,6-dimethoxy-2-methylbenzofuran has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4,6-dimethoxy-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Differences :
- Position 2 : BMDB has a 4-bromobenzoyl group vs. a methyl group in the target compound.
- Position 3 : BMDB has a methyl group vs. a 2-chlorophenyl group in the target compound.
Pharmacological Activity :
- BMDB exhibits potent antinociceptive effects in mice (ID₅₀: 1–10 mg/kg, i.p.), surpassing aspirin and acetaminophen but weaker than morphine .
Key Comparison :
- The absence of a bromobenzoyl group in the target compound could reduce steric bulk, possibly improving bioavailability.
N-(2-Chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Structural Differences :
- Benzofuran Core : 4,6-dimethyl vs. 4,6-dimethoxy in the target compound.
- Position 3 : Acetamide-linked 2-chlorophenyl vs. direct 2-chlorophenyl attachment.
Functional Implications :
- Methoxy vs.
- Acetamide Moiety : Introduces hydrogen-bonding sites, which may improve target selectivity but reduce membrane permeability compared to the target compound’s simpler substituent .
2-[4,6-Dihydroxy-2-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
Structural Differences :
- Benzofuran Core: Dihydrobenzofuranone with hydroxyl/methoxy groups vs. fully aromatic dimethoxybenzofuran.
- Substituents : Prenyl chain and multiple hydroxyl groups.
Functional Implications :
- Hydroxyl Groups : Increase hydrophilicity and metabolic lability (e.g., glucuronidation) compared to the target compound’s methoxy groups .
- Prenyl Chain : May confer antioxidant or anti-inflammatory properties absent in the target compound .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | BMDB | N-(2-Chlorophenyl) Acetamide | Dihydrobenzofuranone |
|---|---|---|---|---|
| Molecular Weight | ~318.8 g/mol | ~417.7 g/mol | ~342.8 g/mol | ~372.4 g/mol |
| Key Substituents | 2-ClPh, 4,6-OMe, 2-Me | 4-BrBz, 3-Me, 4,6-OMe | 4,6-Me, Acetamide | OH, OMe, Prenyl |
| Lipophilicity (Predicted) | High (ClPh, OMe) | Moderate (BrBz) | Moderate (Me, Acetamide) | Low (OH) |
| Solubility | Low (non-polar groups) | Low (bulky BrBz) | Moderate (Acetamide) | High (OH) |
Notes:
- The target compound’s 2-chlorophenyl and methoxy groups suggest intermediate lipophilicity, favoring blood-brain barrier penetration compared to polar dihydrobenzofuranone .
- BMDB’s bromobenzoyl group may contribute to prolonged half-life due to slower metabolic clearance .
Biological Activity
3-(2-Chlorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran, a compound belonging to the benzofuran class, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H15ClO3
- Molecular Weight : 300.75 g/mol
- CAS Number : 922140-93-0
This compound features a chlorophenyl group and two methoxy groups that contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Against Cancer Cells :
- K562 Cells : Research indicates that derivatives of benzofurans exhibit cytotoxicity with IC50 values as low as 5 μM against K562 leukemia cells .
- HL60 Cells : The compound's structural analogs also showed promising results against HL60 cells, suggesting a broad spectrum of activity against leukemia .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | K562 | 5 |
| Analog A | HL60 | 0.1 |
The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis through increased reactive oxygen species (ROS) levels and activation of caspases. Studies have shown that exposure to similar benzofuran compounds leads to a significant increase in caspase-3 and caspase-7 activities, which are crucial for apoptotic signaling .
Antimicrobial Activity
In addition to anticancer properties, benzofuran derivatives have been evaluated for their antimicrobial activities. For instance:
- Antitubercular Activity : Compounds structurally related to this compound have shown promising inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 8 μg/mL .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Benzofuran Derivative X | M. tuberculosis | 8 |
| Benzofuran Derivative Y | Candida albicans | 2 |
Study on K562 Cells
A study focused on the effects of this compound on K562 cells revealed that the compound induced apoptosis in a time-dependent manner. Flow cytometry analysis using Annexin V-FITC confirmed early apoptotic changes in treated cells .
In Vivo Studies
In vivo testing has further validated the anticancer efficacy of similar benzofuran derivatives in murine models. These studies demonstrated significant tumor growth inhibition without adverse effects on body weight or organ health .
Q & A
Advanced Research Question
- Structure-Activity Relationship (SAR) : Modify substituents at C-2 (methyl), C-3 (2-chlorophenyl), and C-4/C-6 (methoxy) to balance steric effects and electronic properties. For example, replacing methoxy with ethoxy improves metabolic stability .
- Focused Library Synthesis : Generate 45+ analogs to explore pendant groups and heteroatom incorporation .
- Enzymatic Specificity Profiling : Compare kcat/KM ratios for derivatives against isoforms (e.g., wtsFae1A vs. wtsFae1B) to identify selective inhibitors .
How can contradictions in enzymatic inhibition data for benzofuran derivatives be resolved?
Advanced Research Question
Discrepancies in KM and kcat values (e.g., wtsFae1B’s preference for 8-5' benzofuran diFA) arise from:
- Substrate Specificity : Use isothermal titration calorimetry (ITC) to validate binding affinities.
- Assay Conditions : Standardize pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for polymerases) .
- Computational Modeling : Identify allosteric binding pockets or competitive inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
